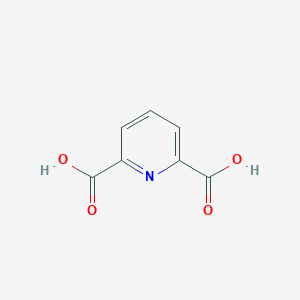

2,6-Pyridinedicarboxylic acid

Overview

Description

Mechanism of Action

Target of Action

2,6-Pyridinedicarboxylic acid, also known as Dipicolinic acid (DPA), primarily targets Dihydrodipicolinate synthase (DHDPS) , a key enzyme in lysine biosynthesis . It is also a significant biomarker of anthrax . The compound has been found to interact with metal ions, forming complexes such as AgPDC, CdPDC, CuPDC, and ZnPDC .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. For instance, in the presence of DPA, the intrinsic fluorescence of Eu3+ ions is sensitized, and the peroxide-like activity of the Eu-MOF is enhanced by DPA, which can promote the oxidation of TMB to oxTMB . In the context of perovskite solar cells, the carboxyl and pyridyl groups of 2,6-PDA act as a Lewis base, donating electron pairs to the uncoordinated Pb2+ ions, thereby healing the Pb2+ defects .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the lysine biosynthesis pathway, where it interacts with the DHDPS enzyme . Additionally, it plays a role in the formation of metal complexes, affecting their electrochemical performance .

Result of Action

The result of the action of this compound is multifaceted. It enhances the peroxidase-like activity and fluorescence property of Eu-MOFs, making it useful for the detection of anthrax . In the context of perovskite solar cells, it decreases electronic defects in the polycrystalline perovskite film, improving their performance .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is recommended to ensure adequate ventilation when handling this compound, and it should be kept in a dry, cool, and well-ventilated place . Its reactivity with other substances, such as strong acids, bases, and oxidizers, should also be considered .

Biochemical Analysis

Biochemical Properties

2,6-Pyridinedicarboxylic acid is slightly more acidic than benzoic acids due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring . This acidity is a critical feature in its role as a ligand in coordination chemistry, where it forms complexes with various metals, enhancing its utility in industrial applications .

Cellular Effects

In the context of cellular effects, this compound has been shown to play a role in the stability and resistance properties of bacterial endospores . It is a major component of these endospores, comprising 5-15% of the spore dry weight . Additionally, it has been used as a passivating agent to decrease electronic defects in the polycrystalline perovskite film .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions. The carboxyl and pyridyl groups of this compound, acting as a Lewis base, can donate electron pairs to the uncoordinated Pb2+ ions, thereby healing the Pb2+ defects . This interaction is crucial for its role in the passivation of perovskite solar cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in the context of electrochemical performance, it has been shown that the conductivity values of composites containing this compound can improve over time .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been shown to be partially oxidized by marine bacteria when grown aerobically on the corresponding phthalate analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipicolinic acid can be synthesized from 2,6-dichloropyridine through a series of chemical reactions. The process involves the hydrolysis of 2,6-dichloropyridine to form 2,6-dihydroxypyridine, followed by oxidation to yield dipicolinic acid .

Industrial Production Methods: Industrial production of dipicolinic acid often involves the fermentation of specific bacterial strains that naturally produce this compound. For example, Corynebacterium glutamicum has been genetically engineered to produce dipicolinic acid through metabolic pathways shared with L-lysine biosynthesis .

Types of Reactions:

Oxidation: Dipicolinic acid can undergo oxidation reactions to form various derivatives.

Reduction: Reduction of dipicolinic acid can yield pyridine derivatives.

Substitution: It can participate in substitution reactions, particularly in the presence of metal ions, forming complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Metal ions like calcium, zinc, and copper are often involved in forming complexes with dipicolinic acid.

Major Products:

Oxidation: Various oxidized pyridine derivatives.

Reduction: Reduced pyridine compounds.

Substitution: Metal-dipicolinate complexes.

Scientific Research Applications

Dipicolinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Pyridine-2,5-dicarboxylic acid

- Pyridine-2,4-dicarboxylic acid

- Pyridine-3,5-dicarboxylic acid

Comparison: Dipicolinic acid is unique due to its specific role in bacterial endospore heat resistance and its ability to form stable complexes with metal ions. While other pyridine dicarboxylic acids may also form metal complexes, they do not exhibit the same biological significance in bacterial sporulation and germination .

Biological Activity

2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid (DPA), is a pyridinecarboxylic acid with the chemical formula CHNO. This compound has garnered attention due to its diverse biological activities and potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : Pyridine-2,6-dicarboxylic acid

- CAS Registry Number : 499-83-2

- Molecular Weight : 167.12 g/mol

- Structure : The compound features a pyridine ring with two carboxylic acid groups at the 2 and 6 positions.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

2. Inhibition of β-Secretase (BACE1)

Research indicates that derivatives of this compound serve as inhibitors for β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. A study demonstrated that specific compounds containing this moiety displayed potent inhibitory effects on BACE1 activity, thereby reducing amyloid-beta (Aβ) production in vivo .

3. Metal Chelation

The ability of this compound to chelate metal ions enhances its biological activity. This property is utilized in various applications, including drug formulation and catalysis. For instance, nickel complexes of this compound have been developed as efficient electrocatalysts for hydrogen evolution reactions .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated that administration of DPA significantly reduced markers of oxidative damage and improved behavioral outcomes, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of dipicolinic acid derivatives against various bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, making them candidates for developing new antimicrobial agents.

Research Findings Summary

Properties

IUPAC Name |

pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJMNDUMQPNECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17956-40-0 (di-hydrochloride salt), 4220-17-1 (mono-hydrochloride salt), 63450-91-9 (di-potassium salt) | |

| Record name | Dipicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7022043 | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL at 25 °C | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

499-83-2 | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipicolinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipicolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,6-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-PYRIDINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE81S5CQ0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | 2,6-Pyridinedicarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,6-Pyridinedicarboxylic acid?

A1: this compound has the molecular formula C7H5NO4 and a molecular weight of 167.12 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques including IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide valuable information about the functional groups, proton and carbon environments, and molecular mass of the compound. [, , , , , , , ]

Q3: How stable is this compound under different conditions?

A3: this compound exhibits good thermal stability, as demonstrated by thermogravimetric analysis (TGA). Its performance and applications under various conditions depend on the specific application and the presence of other chemical species. [, , , , ]

Q4: Can this compound act as a catalyst?

A4: Yes, this compound and its derivatives have shown catalytic activity in various organic reactions. For example, it can act as an efficient and mild organocatalyst for synthesizing xanthene derivatives, dihydro-2-oxypyrroles, and tetrahydropyridines. [, , ]

Q5: How does this compound participate in catalytic reactions?

A5: The catalytic activity of this compound can be attributed to its ability to activate reactants through hydrogen bonding and coordination interactions. It can also stabilize reaction intermediates, facilitating the desired transformations. [, , ]

Q6: Are there examples of this compound being used in metal-catalyzed reactions?

A6: Yes, this compound can act as a ligand in metal complexes that catalyze various reactions. For example, a copper complex with this compound effectively catalyzed the bromination of phenol red. [] Palladium(II) complexes with this compound derivatives catalyze the aerobic oxidation of substituted 8-methylquinolines. []

Q7: What factors influence the catalytic activity and selectivity of this compound-based catalysts?

A7: Factors such as the reaction conditions (temperature, solvent), the nature of the substrates, and the presence of other additives can significantly impact the catalytic activity and selectivity. The specific metal ion coordinated to this compound in metal complexes also plays a crucial role in determining the catalytic properties. [, , ]

Q8: Has computational chemistry been employed to study this compound and its derivatives?

A8: Yes, computational methods like density functional theory (DFT) have been used to investigate the electronic structure, bonding properties, and reactivity of this compound and its metal complexes. []

Q9: Does this compound interact with biological systems?

A9: Yes, this compound can bind to metal ions, including biologically relevant ones like copper. This property allows it to be incorporated into biological systems for various applications, such as in the development of biosensors. [, , ] One study found that a copper complex with this compound and 2-amino-4-methylpyridine exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. []

Q10: Can this compound be used in the development of biosensors?

A10: Yes, this compound has been used to modify electrode surfaces for biosensing applications. For example, it can be electropolymerized to form a film on a glassy carbon electrode, providing a platform for immobilizing biomolecules like enzymes. This approach has been successfully demonstrated in developing an amperometric hydrogen peroxide biosensor using horseradish peroxidase. [, ]

Q11: Can this compound be used to create new materials?

A11: Yes, this compound is a valuable building block for synthesizing metal-organic frameworks (MOFs) and coordination polymers. These materials possess unique properties and have potential applications in areas such as gas storage, separation, and catalysis. [, , , , , , , ]

Q12: Is this compound found in the environment?

A12: this compound can be found in trace amounts in certain fruits and juices. Analytical methods, such as HPLC, are employed to quantify its presence in these matrices. []

Q13: What analytical techniques are used to characterize and quantify this compound?

A13: Various techniques are employed, including:

- Spectroscopy: IR, UV-Vis, NMR (1H, 13C), and Mass Spectrometry provide structural information. [, , , , , , , ]

- Chromatography: HPLC is used for separation and quantification, particularly in complex mixtures like fruit juices. []

- Electrochemical techniques: Cyclic voltammetry helps study the redox behavior of this compound and its metal complexes. []

- X-ray diffraction: Single-crystal X-ray diffraction provides detailed information about the three-dimensional structure of this compound-containing compounds. [, , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.